molecular formula C11H13FO3 B7858178 Ethyl 3-(2-fluorophenoxy)propanoate

Ethyl 3-(2-fluorophenoxy)propanoate

Cat. No.: B7858178
M. Wt: 212.22 g/mol
InChI Key: CWSZOOPSLRBJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-fluorophenoxy)propanoate: is an organic compound belonging to the class of esters It is characterized by the presence of a fluorophenoxy group attached to a propanoate ester

Synthetic Routes and Reaction Conditions:

  • Chemoenzymatic Synthesis: One of the notable methods for synthesizing this compound involves chemoenzymatic processes, such as lipase-mediated transesterification. This method typically uses Candida antarctica lipase B (Novozym 435) as a biocatalyst.

  • Traditional Organic Synthesis: Another approach involves the reaction of 2-fluorophenol with ethyl acrylate followed by hydrolysis and esterification.

Industrial Production Methods: The industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester into alcohols or aldehydes.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Strong nucleophiles such as sodium hydride (NaH) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed:

  • Oxidation: 3-(2-fluorophenoxy)propanoic acid

  • Reduction: 3-(2-fluorophenoxy)propanol

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 3-(2-fluorophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding. Medicine: It is explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and neurological disorders. Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-(2-fluorophenoxy)propanoate exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 3-(3-fluorophenoxy)propanoate

  • Ethyl 3-(4-fluorophenoxy)propanoate

  • Ethyl 3-(2-chlorophenoxy)propanoate

Uniqueness: Ethyl 3-(2-fluorophenoxy)propanoate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 3-(2-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSZOOPSLRBJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.